2-Ethyl-5-(tri-n-butylstannyl)pyridine

Vue d'ensemble

Description

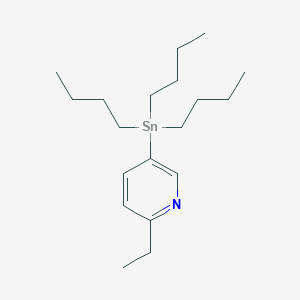

2-Ethyl-5-(tri-n-butylstannyl)pyridine is a useful research compound. Its molecular formula is C19H35NSn and its molecular weight is 396.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

Stille Coupling Reactions

One of the primary applications of 2-Ethyl-5-(tri-n-butylstannyl)pyridine is in Stille coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound acts as a stannyl reagent, facilitating the coupling of aryl and vinyl halides with organostannanes to produce complex organic molecules. For instance, its use in synthesizing bithiophene derivatives has been documented, where it contributes to the formation of materials with potential applications in organic semiconductors and light-emitting devices .

Synthesis of Functionalized Pyridines

In addition to its role in coupling reactions, this compound has been utilized for synthesizing various functionalized pyridine derivatives. These derivatives are crucial in developing pharmaceuticals and biologically active compounds. The compound's ability to undergo substitution reactions allows for the introduction of diverse functional groups, enhancing the biological activity of the resulting products .

Materials Science

Organic Semiconductors

The compound is significant in the field of materials science, particularly in developing organic semiconductors. Research indicates that derivatives formed from this compound exhibit promising electrical properties suitable for applications in thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs). The incorporation of this stannyl group enhances the solubility and processability of these materials, making them more viable for commercial applications .

Nanostructured Materials

Recent studies have explored the use of this compound in creating nanostructured materials. The stannyl group facilitates the formation of nanocomposites that exhibit unique optical and electronic properties. These materials are being investigated for their potential use in sensors and photovoltaic cells .

Biological Applications

Antimicrobial Activity

Research has indicated that compounds derived from this compound may possess antimicrobial properties. The stannyl group can enhance the interaction of these compounds with biological targets, leading to increased efficacy against various pathogens. This aspect is particularly relevant in developing new antimicrobial agents amid rising antibiotic resistance .

-

Bithiophene Derivatives Synthesis

A study demonstrated the synthesis of bithiophene derivatives using this compound through Stille coupling with various halides, yielding high-purity products suitable for organic semiconductor applications . -

Antimicrobial Compounds Development

Another research effort focused on modifying pyridine derivatives with stannyl groups to enhance their antimicrobial activity against Trypanosoma cruzi, showcasing the compound's potential in pharmaceutical applications . -

Nanocomposite Formation

Recent investigations into nanostructured materials highlighted how incorporating this compound into polymer matrices improved their electrical conductivity and mechanical strength, paving the way for advanced material applications .

Analyse Des Réactions Chimiques

Stille Cross-Coupling Reactions

Tri-n-butylstannyl groups are pivotal in palladium-catalyzed Stille couplings, enabling carbon-carbon bond formation. For example:

-

Reaction with Aryl Halides :

Analogous 2-(tri-n-butylstannyl)pyridine derivatives undergo coupling with aryl halides (e.g., 5-iodouridine) to form biaryl structures. The stannyl group acts as a nucleophile, replacing halides via oxidative addition and transmetallation steps .

Example :

Yields range from 75–89% under optimized conditions (95°C, 2.5 hr) . -

Polycyclic Aromatic Systems :

Stille couplings with dibromopyridines (e.g., 3,5-dibromopyridine) yield bis-stannylated products (e.g., 3,5-bis(tri-n-butylstannyl)pyridine) in up to 89% yield .

Protodestannylation

The tri-n-butylstannyl group is acid-sensitive, enabling its removal under acidic conditions:

-

Trifluoroacetic Acid (TFA) Treatment :

Protodestannylation of 3-ethyloxycarbonyl-2-(tri-n-butylstannyl)thieno[2,3-b]pyridine with 50% TFA quantitatively regenerates the parent heterocycle .

Mechanism :

Nucleophilic Substitution

The stannyl group enhances electrophilic aromatic substitution (EAS) at adjacent positions:

-

Reactivity with Electrophiles :

Tributylstannylpyridines react with bromine or iodonium salts to afford halogenated derivatives. The stannyl group directs substitution to the para position due to its electron-donating inductive effect .

Reductive Elimination and Side Reactions

-

Distannane Formation :

Side products like hexa-n-butyldistannane (BuSn-SnBu) are common in Stille reactions, especially with tri-n-butyltin chloride. This reduces yields and complicates purification . -

Radical Pathways :

Under sonication, tributylstannylpyridines participate in radical-mediated reactions, forming complex polycyclic structures (e.g., pyrrolocarbazoles) .

Comparative Reactivity Table

Challenges and Limitations

Propriétés

Formule moléculaire |

C19H35NSn |

|---|---|

Poids moléculaire |

396.2 g/mol |

Nom IUPAC |

tributyl-(6-ethylpyridin-3-yl)stannane |

InChI |

InChI=1S/C7H8N.3C4H9.Sn/c1-2-7-5-3-4-6-8-7;3*1-3-4-2;/h3,5-6H,2H2,1H3;3*1,3-4H2,2H3; |

Clé InChI |

GOXXNCYVHYWDLP-UHFFFAOYSA-N |

SMILES canonique |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)CC |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.